molecular formula C11H14BrN B568925 (1S,3R)-3-(4-Bromophenyl)cyclopentanamine CAS No. 1388095-52-0

(1S,3R)-3-(4-Bromophenyl)cyclopentanamine

Cat. No. B568925
CAS RN: 1388095-52-0
M. Wt: 240.144
InChI Key: RZPPTYZARIWQCK-KOLCDFICSA-N
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Description

(1S,3R)-3-(4-Bromophenyl)cyclopentanamine is an organic compound with the molecular formula C10H13BrN. It is a cyclic amine with a bromine atom at the 4-position of the phenyl ring. The compound has been studied as a potential pharmaceutical agent and is of interest to researchers due to its unique chemical structure and potential applications in drug discovery.

Scientific Research Applications

(1S,3R)-3-(4-Bromophenyl)cyclopentanamine has been investigated for its potential use in drug discovery. It has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes the compound a potential therapeutic agent for the treatment of Alzheimer’s disease. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine is not yet fully understood. However, it is thought to act by binding to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. Additionally, the compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, in vitro studies have shown that the compound has the potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The main advantage of using (1S,3R)-3-(4-Bromophenyl)cyclopentanamine for laboratory experiments is that it is relatively easy to synthesize and is stable in a variety of solvents. Additionally, the compound is soluble in water and has a low toxicity, making it a safe choice for laboratory use. However, the compound is relatively expensive, which can limit its use in some experiments.

Future Directions

The potential applications of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine are numerous and research into its potential therapeutic and pharmacological effects is ongoing. Possible future directions for research include investigating the compound’s potential use in the treatment of Alzheimer’s disease and other neurological disorders, as well as its potential use as an anti-inflammatory agent. Additionally, further research into the compound’s mechanism of action and its potential interactions with other drugs could lead to the development of more effective and safer drugs. Finally, the compound could be studied for its potential use in the development of new diagnostic tools and imaging agents.

Synthesis Methods

The synthesis of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine involves the reaction of 4-bromobenzaldehyde with cyclopentanamine in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol at a temperature of 80°C. The reaction produces the desired product in a yield of 98%.

properties

IUPAC Name

(1S,3R)-3-(4-bromophenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPPTYZARIWQCK-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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